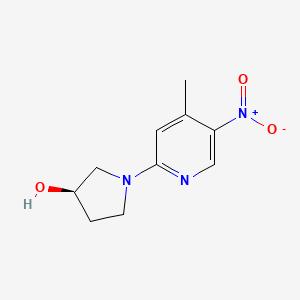
(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone, also known as 3-Methylpyrrolidine-1-acetamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of pyrrolidine derivatives and has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone involves its ability to bind to specific targets such as enzymes and receptors, which results in the inhibition of their activity. This compound has been shown to exhibit high selectivity towards certain targets, which makes it a potential candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and receptors, which can lead to the modulation of various cellular processes. In vivo studies have also shown that this compound can exhibit anticancer activity and can potentially be used as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone is its high selectivity towards certain targets, which makes it a potential candidate for the development of targeted therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the study of the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, the potential applications of this compound in material science and catalysis can also be explored.
Méthodes De Synthèse
The synthesis of (3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone involves the reaction of 3-methylpyrrolidine-1-acetic acid with quinoline-4-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(3-Hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone has shown promising results in scientific research for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes and receptors, which makes it a potential candidate for the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
(3-hydroxy-3-methylpyrrolidin-1-yl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-15(19)7-9-17(10-15)14(18)12-6-8-16-13-5-3-2-4-11(12)13/h2-6,8,19H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLLQFVACFPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=NC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B6629101.png)
![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)

![1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B6629122.png)
![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B6629129.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6629144.png)
![5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629150.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol](/img/structure/B6629157.png)
![2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6629173.png)
![1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629188.png)


![N-(6-chloropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629204.png)
